![molecular formula C23H24N2O5S B14090618 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090618.png)
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups, including methoxy, morpholine, thiophene, and chromeno-pyrrole. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno-pyrrole core.
Introduction of the Methoxy Group: The methoxy group is typically introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Morpholine Group: The morpholine group is attached via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Incorporation of the Thiophene Ring: The thiophene ring is introduced through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.
化学反応の分析
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.
科学的研究の応用
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell signaling and metabolism.
類似化合物との比較
6-Methoxy-2-[3-(morpholin-4-yl)propyl]-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Chromeno Derivatives: These compounds have a chromeno core and are known for their antioxidant and anti-inflammatory activities.
Thiophene Derivatives: These compounds contain a thiophene ring and are studied for their electronic and photophysical properties.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C23H24N2O5S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
6-methoxy-2-(3-morpholin-4-ylpropyl)-1-thiophen-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C23H24N2O5S/c1-28-15-5-6-16-17(14-15)30-22-19(21(16)26)20(18-4-2-13-31-18)25(23(22)27)8-3-7-24-9-11-29-12-10-24/h2,4-6,13-14,20H,3,7-12H2,1H3 |
InChIキー |
GBBYRCXYMOFJTM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC=CS4)CCCN5CCOCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


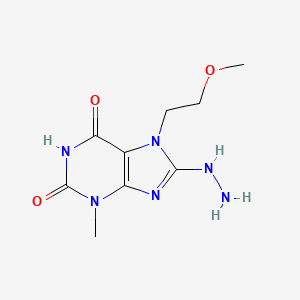
![7-Chloro-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090546.png)
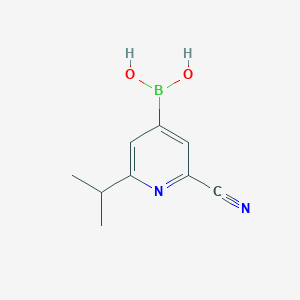
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090553.png)
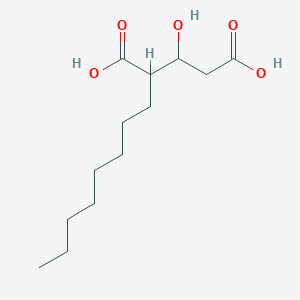
![2-(3-methylphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B14090565.png)
![1,6,7,8-tetramethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090568.png)
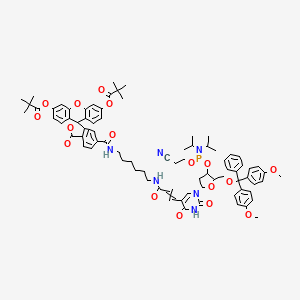
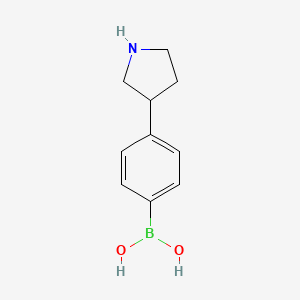
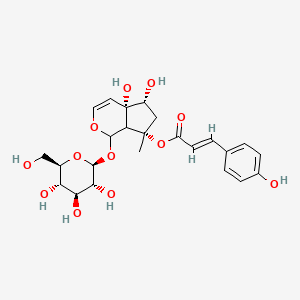
![N-[3-Fluoro-4-[[6-methoxy-7-(phenylmethoxy)-4-quinolinyl]oxy]phenyl]-N'-(4-fluorophenyl)-1,1-cyclopropanedicarboxamide](/img/structure/B14090601.png)
![4-Ethylidene-5,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione](/img/structure/B14090612.png)
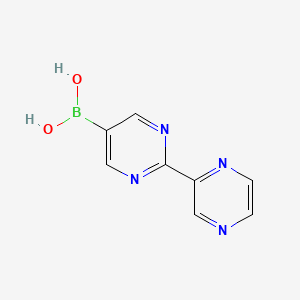
![8-(2,4-dimethoxyphenyl)-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14090620.png)
